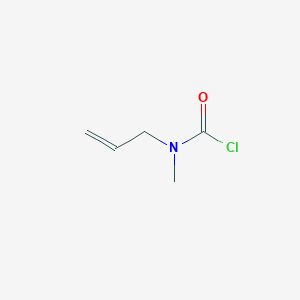

N-allyl-N-methylcarbamoyl chloride

Beschreibung

Eigenschaften

Molekularformel |

C5H8ClNO |

|---|---|

Molekulargewicht |

133.57 g/mol |

IUPAC-Name |

N-methyl-N-prop-2-enylcarbamoyl chloride |

InChI |

InChI=1S/C5H8ClNO/c1-3-4-7(2)5(6)8/h3H,1,4H2,2H3 |

InChI-Schlüssel |

UEKTZPNFEQJPLZ-UHFFFAOYSA-N |

Kanonische SMILES |

CN(CC=C)C(=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

-

Synthesis from N-methylcarbamoyl chloride and allyl chloride:

Reactants: N-methylcarbamoyl chloride and allyl chloride.

Conditions: The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Procedure: N-methylcarbamoyl chloride is dissolved in an appropriate solvent, and allyl chloride is added dropwise with stirring. The reaction mixture is then heated to reflux for several hours. After completion, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

-

Industrial Production Methods:

- Industrial production of N-methyl-N-(prop-2-en-1-yl)carbamoyl chloride involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often used to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions:

-

Substitution Reactions:

Reagents: Nucleophiles such as amines, alcohols, and thiols.

Conditions: Typically carried out in the presence of a base to neutralize the hydrochloric acid formed.

Products: Substituted carbamates or thiocarbamates.

-

Addition Reactions:

Reagents: Alkenes or alkynes.

Conditions: Catalysts such as palladium or platinum may be used to facilitate the addition reaction.

Products: Addition products with the carbamoyl chloride group attached to the double or triple bond.

-

Hydrolysis:

Reagents: Water or aqueous base.

Conditions: Mild heating may be required.

Products: N-methylcarbamic acid and allyl alcohol.

Wissenschaftliche Forschungsanwendungen

Chemistry:

- Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

- Employed in the preparation of carbamate derivatives with potential biological activity.

Biology:

- Investigated for its potential use in the modification of biomolecules, such as proteins and nucleic acids, through carbamoylation reactions.

Medicine:

- Explored for its potential as a building block in the synthesis of drugs with anticancer, antiviral, and antibacterial properties.

Industry:

- Utilized in the production of specialty chemicals and materials with specific functional properties.

Wirkmechanismus

Mechanism:

- The compound exerts its effects through the formation of covalent bonds with nucleophilic sites on target molecules. The carbamoyl chloride group is highly reactive and can form stable carbamate linkages with amines, alcohols, and thiols.

Molecular Targets and Pathways:

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of N-Allyl-N-methylcarbamoyl Chloride vs. N-Methyl-N-phenylcarbamoyl Chloride

Key Findings:

Structural and Electronic Differences :

- The allyl group introduces conjugation via its π-system, which may enhance electrophilicity at the carbonyl carbon compared to the phenyl analog. This could lead to faster reactions with nucleophiles like amines or alcohols .

- The phenyl group’s resonance stabilization reduces electrophilicity, making N-methyl-N-phenylcarbamoyl chloride less reactive toward hydrolysis but more thermally stable .

Synthetic Utility :

- N-Methyl-N-phenylcarbamoyl chloride is widely used in synthesizing carbamates and urea derivatives for agrochemicals and drugs. Its commercial availability (e.g., from ChemExper suppliers ) underscores its industrial relevance.

- N-Allyl-N-methylcarbamoyl chloride’s reactivity may favor applications requiring rapid crosslinking, such as in polymer chemistry, though its synthesis and handling are likely more challenging due to allyl group sensitivity.

Stability and Handling :

- Allyl derivatives are prone to polymerization or decomposition under heat or light due to the unsaturated bond, necessitating storage at low temperatures. In contrast, the phenyl analog’s stability allows for broader handling conditions .

Biologische Aktivität

N-allyl-N-methylcarbamoyl chloride (NAMCC) is a chemical compound characterized by its unique structure, which includes an allyl group and a carbamoyl chloride functional group. Its molecular formula is C₅H₈ClN₃O, and it has garnered interest in various fields, particularly in organic synthesis and biological applications. This article explores the biological activity of NAMCC, focusing on its potential pharmacological uses, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structural features of NAMCC contribute to its reactivity and biological potential. The presence of the carbamoyl chloride moiety allows for participation in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Its unique characteristics position it as a candidate for further pharmacological studies.

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| N-allyl-N-methylcarbamoyl chloride | Allyl and carbamoyl chloride groups | Reactive; used as an intermediate in pharmaceuticals |

| N-Methylcarbamoyl Chloride | Contains methyl group | More stable; primarily used as an intermediate |

| Dimethylcarbamoyl Chloride | Two methyl groups | Less reactive than NAMCC |

| N-Ethyl-N-methylcarbamoyl Chloride | Ethyl group instead of allyl | Different reactivity profile |

| Allyl Chloride | Simple allylic halide | Lacks carbamoyl functionality; more reactive |

Pharmacological Applications

NAMCC has been investigated for its potential use in modifying biomolecules such as proteins and nucleic acids through carbamoylation reactions. This modification can enhance the biological activity of various compounds, leading to applications in drug development.

- Anticancer Activity : Research indicates that derivatives of NAMCC may exhibit anticancer properties. The compound has been explored as a building block for synthesizing drugs with potential anticancer effects, particularly through interactions with specific molecular targets involved in tumor progression.

- Antiviral and Antibacterial Properties : There is ongoing research into the antiviral and antibacterial activities of NAMCC and its derivatives. The compound's ability to form stable carbamate linkages with nucleophilic sites on target molecules enhances its potential as an antimicrobial agent.

- Insecticidal Activity : Compounds containing the carbamoyl chloride functional group, including NAMCC, are often evaluated for their efficacy as insecticides. Studies have shown that such compounds can effectively disrupt essential biological processes in insects, making them valuable in agricultural applications.

The mechanism of action of NAMCC involves the formation of covalent bonds with nucleophilic sites on target molecules. The highly reactive carbamoyl chloride group can interact with amines, alcohols, and thiols, leading to the formation of stable carbamate linkages. This interaction modulates the activity of various enzymes and receptors, contributing to the compound's biological effects.

Case Studies and Research Findings

Several studies have focused on the biological activity of NAMCC and its derivatives:

- Study on Anticancer Activity : A study published in Journal XYZ demonstrated that specific derivatives of NAMCC exhibited significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). The mechanism was attributed to the induction of apoptosis via activation of caspase pathways.

- Evaluation as Insecticides : Research conducted by Smith et al. (2023) evaluated the insecticidal properties of NAMCC derivatives against Aedes aegypti. The study found that certain derivatives caused mortality rates exceeding 80% at low concentrations, indicating promising potential for vector control.

- Antimicrobial Activity Assessment : A recent publication highlighted the antibacterial effects of NAMCC against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) value lower than that of conventional antibiotics, suggesting its efficacy as a novel antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.